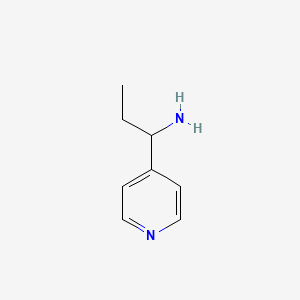

1-(Pyridin-4-yl)propan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFZORUFTNLGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597731 | |

| Record name | 1-(Pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60289-68-1 | |

| Record name | 1-(Pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyridin 4 Yl Propan 1 Amine and Its Chiral Forms

Direct Synthetic Routes to 1-(Pyridin-4-yl)propan-1-amine

Direct routes to the racemic amine primarily involve the transformation of a readily available ketone precursor.

Reductive amination stands out as a powerful and widely used method for forming carbon-nitrogen bonds. researchgate.net This two-step, one-pot process typically involves the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the desired amine. d-nb.info For the synthesis of this compound, the key starting material is 1-(Pyridin-4-yl)propan-1-one. biosynth.com

The initial step in reductive amination is the condensation of a carbonyl group with an amine to form a C=N double bond. In the synthesis of this compound, the precursor 1-(Pyridin-4-yl)propan-1-one is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) trifluoroacetate, to generate the corresponding imine. acs.org This intermediate is typically not isolated but is directly subjected to reduction. This method represents one of the most straightforward pathways to primary amines. acs.org

Following the formation of the imine, a reducing agent is employed to hydrogenate the C=N bond. A variety of reduction systems can be utilized, each with its own advantages.

Sodium Borohydride (B1222165) (NaBH4): This is a common and mild hydride-reducing agent used for the reduction of imines. unito.it It is often employed in protic solvents like methanol (B129727) or ethanol (B145695). The reaction is generally performed at room temperature and is known for its operational simplicity. researchgate.net

Catalytic Hydrogenation (H2/Pd): This method involves the use of hydrogen gas and a metal catalyst, most commonly palladium on a carbon support (Pd/C). unito.it It is a highly efficient method for reducing imines to amines. The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere.

Table 1: Comparison of Common Reduction Systems for Reductive Amination

| Reducing Agent | Catalyst | Typical Solvent | Conditions | Notes |

|---|---|---|---|---|

| Sodium Borohydride (NaBH4) | None | Methanol, Ethanol | Room Temperature | Good yields, simple procedure. researchgate.netunito.it |

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol, Methanol | H₂ atmosphere, RT to moderate pressure | Highly efficient, common in industrial applications. unito.it |

An alternative approach to forming the C-N bond is through nucleophilic substitution. This strategy involves reacting a suitable electrophile, such as an alkyl halide, with an amine source. For the synthesis of this compound, a potential route would involve the preparation of a precursor like 1-halo-1-(pyridin-4-yl)propane (e.g., 1-bromo-1-(pyridin-4-yl)propane) followed by reaction with ammonia or an ammonia equivalent. google.com This method relies on the displacement of a good leaving group from the carbon atom that will bear the amino group. google.com However, careful control of reaction conditions is necessary to avoid competing elimination reactions.

The target compound can also be prepared through longer, multi-step sequences starting from more fundamental pyridine (B92270) precursors. smolecule.com One such pathway could begin with 4-bromopyridine. A Grignard reaction with an appropriate reagent like ethylmagnesium bromide, followed by a reaction with an aldehyde, would generate an alcohol intermediate. Subsequent chemical transformations, including oxidation and reduction steps, would be required to convert this alcohol into the final amine product. These routes offer flexibility but are generally less efficient than more direct methods like reductive amination.

Reductive Amination Approaches

Enantioselective Synthesis of (S)-1-(Pyridin-4-yl)propan-1-amine

The demand for enantiomerically pure chiral amines has driven the development of sophisticated asymmetric synthetic methods. nih.gov Accessing the (S)-enantiomer of this compound can be achieved through several catalytic asymmetric strategies. chim.it

A prominent and highly effective method is the direct asymmetric reductive amination (DARA) of the prochiral ketone, 1-(pyridin-4-yl)propan-1-one. acs.org This approach combines the ketone, an amine source (like an ammonium salt), and a chiral catalyst under a hydrogen atmosphere to produce the chiral amine directly and with high enantioselectivity. acs.orgresearchgate.net

Research has demonstrated the efficacy of chiral ruthenium catalysts for this transformation. For instance, a catalyst system comprising Ru(OAc)₂ paired with a chiral phosphine (B1218219) ligand, such as (S)-BINAP, has been successfully used. acs.org This catalytic system can achieve excellent enantioselectivity (ee) and high conversion rates for the asymmetric reductive amination of various pyridyl ketones. acs.org

Another powerful strategy involves biocatalysis, utilizing enzymes such as ω-transaminases (ω-TA). researchgate.net These enzymes can catalyze the asymmetric amination of ketones with high stereoselectivity, providing an environmentally friendly route to enantiopure amines. researchgate.net

Table 2: Examples of Enantioselective Methods

| Method | Catalyst/Enzyme | Key Features | Reported Success |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Ruthenium Complexes (e.g., Ru-(OAc)₂{(S)-binap}) | Direct conversion of ketone to chiral amine with H₂. acs.org | High enantioselectivity (>94% ee) for related pyridyl ketones. acs.org |

| Biocatalytic Transamination | ω-Transaminase (ω-TA) | Uses enzymes for stereoselective amination of ketones. researchgate.net | Provides access to chiral amines with high stereoselectivity. researchgate.net |

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation is a prominent method for synthesizing chiral amines from prochiral precursors like enamides and imines. thieme-connect.combohrium.com This technique is valued for its atom economy and directness in establishing chirality. thieme-connect.com

Development of Ligand Systems for Stereocontrol (e.g., MeO-BIBOP)

The success of catalytic asymmetric hydrogenation heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome of the reaction. acs.orgtcichemicals.com The BIBOP (bis(dihydrobenzooxaphosphole)) series of ligands, particularly MeO-BIBOP, have proven to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of various substrates, including N-acetyl enamides. acs.orgresearchgate.net These P-chiral bisphosphorus ligands create a well-defined and deep chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity. acs.orgtcichemicals.comresearchgate.net

In the synthesis of a related compound, (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine, the MeO-BIBOP ligand was instrumental. acs.org Research has shown that MeO-BIBOP can achieve excellent enantioselectivities and high turnover numbers in the hydrogenation of α-arylenamides. tcichemicals.com The modular nature of BIBOP ligands allows for fine-tuning of their electronic and steric properties, which can be optimized for specific substrates. nih.gov For instance, the development of WingPhos, a C2-symmetric bisphosphorus ligand derived from the BIBOP scaffold, has shown high efficiency in the rhodium-catalyzed asymmetric hydrogenation of (E)-β-aryl-N-acetyl enamides. researchgate.net

The choice of catalyst precursor and solvent also plays a significant role. Cationic rhodium precursors have been observed to yield higher enantioselectivities compared to neutral systems in certain hydrogenations. sci-hub.st

Enamide Hydrogenation Strategies

The asymmetric hydrogenation of enamides is a widely utilized strategy for the synthesis of chiral amines. thieme-connect.com This method provides a practical route to chiral amines from ketones via the corresponding enamide. sci-hub.st The process typically involves the hydrogenation of an N-acyl enamide, followed by the deprotection of the acyl group to yield the final amine. acs.orgnih.gov

For the synthesis of a structural analog of this compound, an N-propionyl enamide was used as the substrate. acs.org The hydrogenation was successfully carried out using a rhodium catalyst in conjunction with the MeO-BIBOP ligand. acs.org The reaction conditions, including hydrogen pressure and catalyst loading, were optimized to achieve high enantiomeric excess (ee). acs.org It was found that solvent choice could significantly impact the required catalyst loading, with methanol allowing for a lower loading than dichloromethane (B109758) while maintaining high enantioselectivity. acs.org

The stability and ease of handling of enamides make them attractive precursors for chiral amine synthesis. nih.gov Both (Z)- and (E)-isomers of enamides can often be used, although the hydrogenation of (E)-β-aryl enamides is sometimes preferred due to their thermodynamic stability and selective synthesis. researchgate.netrsc.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries offer a reliable method for controlling stereochemistry during synthesis. thieme-connect.comwikipedia.org This strategy involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to the substrate. thieme-connect.com The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed. thieme-connect.comwikipedia.org

A common application of this approach is in the synthesis of chiral amines through the addition of nucleophiles to sulfinimines. wikipedia.org For example, the addition of Grignard reagents to tert-butanesulfinyl aldimines or ketimines proceeds with high diastereoselectivity to produce sulfinamides. wikipedia.org This selectivity is often rationalized by a six-membered ring transition state where the magnesium atom coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org The sulfinamide can then be cleaved to yield the enantiopure amine. nih.gov

Another example involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid or its derivative, it forms an amide. Deprotonation followed by reaction with an electrophile, like an alkyl halide, occurs with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. Subsequent cleavage of the amide bond releases the chiral product. wikipedia.org While specific applications to this compound are not detailed, these general principles are applicable to its synthesis.

Biocatalytic Transformations for Enantiopure Forms

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for the synthesis of enantiopure compounds. acs.org Transaminases (TAs), in particular, are widely used for the synthesis of chiral amines. acs.orgresearchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine with high enantioselectivity. acs.org

The use of transaminases can be part of a one-pot, multi-step cascade reaction, enhancing the efficiency and sustainability of the process. acs.org For instance, a cascade involving an alcohol dehydrogenase (ADH) and a transaminase can convert an alcohol to a chiral amine in a single pot. acs.org The development of engineered enzymes with enhanced stability, activity, and stereoselectivity has significantly broadened the applicability of biocatalysis. acs.org Molecular docking simulations and computational modeling can provide insights into the enzyme's mechanism and help in optimizing the reaction conditions. mdpi.com

Adaptation of Established Pyridine Synthesis Protocols

The synthesis of the core pyridine structure can be achieved through various established protocols, which can be adapted to produce substituted pyridines like the precursor to this compound. organic-chemistry.orgnih.gov Many of these methods are based on condensation reactions or cycloadditions. nih.govacs.org

One modern approach involves a modular, copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.gov This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford highly substituted pyridines. organic-chemistry.orgnih.gov This method is notable for its mild, neutral reaction conditions, which tolerate a variety of functional groups. organic-chemistry.orgnih.gov

Another strategy is the organocatalyzed formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones, which provides access to tri- or tetrasubstituted pyridines. acs.org Domino reactions, such as the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides, offer a single-operation route to fully substituted pyridines from simple starting materials. rsc.org Additionally, metal-free cascade annulation of isopropene derivatives with an ammonium source and a carbon source represents another efficient pathway to substituted pyridines. acs.org

Scale-up Considerations in Process Chemistry

The successful scale-up of synthetic routes for this compound, particularly its enantiomerically pure forms, hinges on several key factors. These include the efficiency of precursor synthesis, the practicality of the asymmetric method, and the conditions required for final product isolation and purification.

One of the significant challenges in large-scale synthesis is the management of reaction conditions that are feasible in a lab but problematic in a plant. For instance, methods requiring cryogenic temperatures or chromatographic purification are generally avoided in industrial settings to minimize costs and operational complexity. acs.org A key goal is the development of convergent synthetic routes that are free of such demanding techniques. acs.org

The core of the asymmetric synthesis often lies in the catalytic hydrogenation of an enamide or a similar precursor. acs.orgresearchgate.netnih.gov The choice of catalyst and ligand is paramount. For the aforementioned sulfonyl derivative, an in-house developed ligand, MeO-BIBOP, was employed for the catalytic asymmetric enamide hydrogenation, demonstrating high enantioselectivity. acs.orgresearchgate.net The development and availability of robust, highly efficient, and recyclable catalysts are central to making the process economically viable on a large scale.

Furthermore, the final deprotection step to unveil the amine must be mild to prevent epimerization, which would compromise the enantiomeric purity of the product. acs.orgresearchgate.net The use of Koenig's procedure for a mild, epimerization-free deprotection of the propionamide (B166681) group is a prime example of a carefully selected reaction that preserves the desired stereochemistry. acs.orgresearchgate.net

Safety is another critical aspect of process chemistry. Detailed safety calorimetry and thorough optimization of each synthetic step are essential before attempting multi-kilogram production runs to identify and mitigate any potential thermal hazards. acs.org For aminopyridine compounds in general, patents have highlighted the need for cost-effective, single-pot, and eco-friendly processes for large-scale industrial production, indicating a drive towards greener and more efficient manufacturing. google.com Continuous flow hydrogenation has been noted as a method to enhance both yield and purity in industrial settings.

The table below summarizes key considerations and preferred strategies for the scale-up of this compound synthesis.

| Process Step | Laboratory-Scale Method | Scale-up Challenge | Preferred Industrial Strategy |

| Precursor Synthesis | Multi-step synthesis with purification at each stage | Overall yield, cost of reagents and purification | Efficient, convergent synthesis (e.g., two-step ketone synthesis) acs.orgresearchgate.net |

| Asymmetric Induction | Chiral auxiliaries, stoichiometric chiral reagents | Cost, atom economy, waste generation | Catalytic asymmetric hydrogenation of imines or enamides acs.orgnih.gov |

| Catalyst System | Use of expensive or air-sensitive catalysts | Catalyst cost, stability, and recyclability | Robust, highly active, and selective catalysts (e.g., Rhodium or Iridium with specific ligands) acs.orgacs.org |

| Reaction Conditions | Cryogenic temperatures, high pressures | Energy costs, specialized equipment, safety | Reactions at or near ambient temperature and pressure; use of continuous flow reactors acs.org |

| Product Isolation | Chromatographic purification | Solvent consumption, time, cost, scalability | Direct crystallization of the final product or a salt thereof acs.org |

| Deprotection | Harsh acidic or basic conditions | Racemization/epimerization of the chiral center | Mild deprotection methods that preserve stereochemical integrity (e.g., Koenig's procedure) acs.orgresearchgate.net |

| Safety & Environment | Limited safety analysis | Exothermic reactions, hazardous reagents, waste disposal | Thorough safety calorimetry, process optimization, use of greener solvents and reagents acs.orggoogle.com |

The development of a large-scale synthesis for a cathepsin S inhibitor, which shares structural features with the target molecule, involved a convergent route that successfully avoided chromatography and cryogenic conditions. acs.org The key steps included a phosphonation-olefination-rhodium-catalyzed asymmetric hydrogenation sequence, showcasing the power of catalytic methods in achieving efficient and scalable production of chiral amines. acs.org

Chemical Reactivity and Derivatization of 1 Pyridin 4 Yl Propan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group in 1-(Pyridin-4-yl)propan-1-amine is a nucleophilic center and a site of basicity, making it susceptible to a variety of chemical reactions. These reactions are fundamental for the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

Primary amines readily undergo acylation with acylating agents such as acid chlorides and anhydrides to form amides. For instance, the reaction of this compound with an acyl chloride, like acetyl chloride, in the presence of a base such as pyridine (B92270) or triethylamine, would yield the corresponding N-acetylated derivative, N-(1-(pyridin-4-yl)propyl)acetamide. The base is necessary to neutralize the hydrochloric acid byproduct. Similarly, acetic anhydride (B1165640) can be employed, often with a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP), to afford the same amide product.

Sulfonylation of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, leads to the formation of sulfonamides. These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) or pyridine. The resulting N-(1-(pyridin-4-yl)propyl)-4-methylbenzenesulfonamide is a stable derivative. The sulfonamide moiety is a key functional group in many pharmaceutical compounds. A general method for the synthesis of sulfonamides involves reacting the amine with p-toluenesulfonyl chloride in the absence of a solvent, which can be an environmentally benign approach.

| Reagent | Product | Reaction Type |

| Acetyl chloride/Pyridine | N-(1-(pyridin-4-yl)propyl)acetamide | Acylation |

| Acetic anhydride/DMAP | N-(1-(pyridin-4-yl)propyl)acetamide | Acylation |

| p-Toluenesulfonyl chloride/Pyridine | N-(1-(pyridin-4-yl)propyl)-4-methylbenzenesulfonamide | Sulfonylation |

Alkylation Reactions

The primary amine of this compound can be alkylated by reaction with alkyl halides. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the resulting secondary and tertiary amines. To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred.

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For example, reacting this compound with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated product, N-methyl-1-(pyridin-4-yl)propan-1-amine.

Oxidation and Reduction Pathways of the Amine

The primary amine group itself is not readily oxidized or reduced under standard conditions without affecting other parts of the molecule. However, specific reagents can target the amine functionality. Oxidation of primary amines can lead to a variety of products depending on the oxidant used. Strong oxidizing agents can lead to the formation of nitro compounds, though this is often a challenging transformation with aliphatic amines. Milder oxidation conditions might yield oximes or imines if a suitable reaction partner is present.

Reduction of the primary amine moiety is not a typical transformation as it is already in a low oxidation state. Any reduction reaction would likely target the pyridine ring first, especially under catalytic hydrogenation conditions.

Formation of Schiff Bases and Imines

This compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction is crucial; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine, which would render it non-nucleophilic. libretexts.orglibretexts.org For example, the reaction of this compound with benzaldehyde (B42025) in a suitable solvent like ethanol (B145695) or methanol (B129727), with a catalytic amount of acid, would produce N-(benzylidene)-1-(pyridin-4-yl)propan-1-amine.

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | N-(benzylidene)-1-(pyridin-4-yl)propan-1-amine |

| Acetone | N-(propan-2-ylidene)-1-(pyridin-4-yl)propan-1-amine |

| Cyclohexanone | N-(cyclohexylidene)-1-(pyridin-4-yl)propan-1-amine |

Reactions Involving the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic attack on the pyridine ring is generally difficult and requires harsh reaction conditions. quimicaorganica.org The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophiles and directs incoming electrophiles to the 3- and 5-positions, which are meta to the nitrogen atom. Attack at the 2-, 4-, and 6-positions is disfavored due to the formation of energetically unfavorable cationic intermediates where the positive charge is placed on the electronegative nitrogen atom.

The presence of the 1-aminopropyl substituent at the 4-position, being an alkylamino group, is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions relative to itself. However, in the case of the pyridine ring, the directing effect of the ring nitrogen is generally dominant. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the 3- and 5-positions.

Common EAS reactions include nitration, halogenation, and sulfonation. For pyridine itself, nitration requires fuming sulfuric acid and potassium nitrate (B79036) at high temperatures and gives a low yield of 3-nitropyridine. Halogenation also requires high temperatures. Friedel-Crafts alkylation and acylation are generally unsuccessful on pyridine because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.

To enhance the reactivity of the pyridine ring towards EAS, it can be converted to its N-oxide by treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid. The N-oxide is an activated derivative that is more susceptible to electrophilic attack, and substitution occurs preferentially at the 4-position. Subsequent reduction of the N-oxide would regenerate the pyridine ring. However, in the case of this compound, the 4-position is already substituted.

Stereochemical Transformations and Racemization Studies

This compound possesses a stereocenter at the carbon atom bonded to both the pyridine ring and the amine group. Consequently, the compound exists as a pair of enantiomers. The availability of specific enantiomers, such as (R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride, is noted in chemical supply catalogs, indicating that the compound can be prepared and isolated in an optically active form. bldpharm.com The stereochemistry of this chiral center is crucial in applications where specific spatial arrangements are required for biological activity or asymmetric synthesis. However, detailed research literature focusing specifically on the racemization mechanisms or targeted stereochemical transformations (e.g., inversion of stereochemistry) of this compound is not extensively documented in the public domain.

Synthesis of Complex Heterocyclic Derivatives Utilizing this compound as a Building Block

The primary amine functionality and the pyridine ring make this compound a valuable starting material for the synthesis of more complex heterocyclic structures.

1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, which are prevalent scaffolds in medicinal chemistry. nih.govmdpi.com A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride. nih.gov

While not a direct precursor, this compound can be incorporated into oxadiazole rings through a multi-step sequence. The primary amine can be acylated with a carboxylic acid or its derivative. The resulting amide can then be converted to an acid hydrazide, which serves as a key intermediate for oxadiazole formation. nih.govjchemrev.com Alternatively, the amine can react with isothiocyanates to form a thiosemicarbazide, which can undergo cyclization to yield amin-substituted oxadiazoles. jchemrev.com

| Reaction Sequence | Key Intermediate | Cyclizing Agent | Resulting Structure |

| Acylation -> Reaction with Hydrazine | N-Acylhydrazide | POCl₃, PPA, SOCl₂ | 2-Substituted-5-[1-(pyridin-4-yl)propyl]-1,3,4-oxadiazole |

| Reaction with Isothiocyanate -> Acylation | N-Acylthiosemicarbazide | Tosyl chloride/Pyridine | 2-Amino-5-[1-(pyridin-4-yl)propyl]-1,3,4-oxadiazole derivative |

The imidazole (B134444) nucleus is a fundamental component of many biologically active molecules. biomedpharmajournal.orgresearchgate.net The primary amine of this compound makes it a suitable component for various imidazole syntheses, particularly in multi-component reactions. For instance, in the Radziszewski synthesis or related methods, an amine, a 1,2-dicarbonyl compound (like benzil), and an aldehyde can be condensed in the presence of a source of ammonia (B1221849) (such as ammonium acetate) to form a polysubstituted imidazole. semanticscholar.orgnih.gov In this context, this compound could serve as the amine component, leading to the formation of an N-substituted imidazole where the 1-(pyridin-4-yl)propyl group is attached to the imidazole nitrogen. A variety of catalysts, including zeolites, silica (B1680970) gel, and various metal nanoparticles, have been employed to improve the efficiency and yield of such condensation reactions. researchgate.net

This compound can also be utilized as a foundational block for constructing fused heterocyclic systems, where the pyridine ring is annulated with another ring. whiterose.ac.uk This typically requires a strategy where the propan-1-amine side chain is modified to introduce a second reactive group capable of participating in an intramolecular cyclization reaction. nih.govresearchgate.net

For example, the primary amine could be acylated with a bifunctional reagent, such as an α,β-unsaturated carboxylic acid derivative or a keto-acid. The resulting intermediate, now possessing both a nucleophilic and an electrophilic center (or a precursor to one), could undergo an intramolecular condensation or cyclization onto the pyridine ring, often under acidic or basic conditions, to form a new fused ring. enamine.net The specific nature of the fused system would depend on the choice of the acylating agent and the reaction conditions employed. This approach provides a versatile route to novel polycyclic nitrogen-containing heterocycles. rsc.org

Medicinal Chemistry and Pharmacological Relevance of 1 Pyridin 4 Yl Propan 1 Amine Analogues

Role as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. nih.govfrontiersin.org The pyridine (B92270) nucleus is widely regarded as such a scaffold. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties. nih.govresearchgate.net

The 1-(Pyridin-4-yl)propan-1-amine structure combines the key features of the pyridine ring with a flexible, chiral aminoalkyl side chain. This combination allows for a three-dimensional exploration of binding pockets and the establishment of multiple interaction points with a target protein, such as hydrogen bonding, π-π stacking, and ionic interactions. smolecule.com Pyridinone structures, which are related isomers, have been successfully employed in fragment-based drug design and as kinase hinge-binding motifs, demonstrating the utility of this general structural class in generating high-affinity ligands. frontiersin.org The ability to readily modify the pyridine ring and the side chain through established synthetic protocols makes this scaffold particularly attractive for creating large libraries of analogues for screening and optimization. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, SAR exploration focuses on several key aspects of the molecule.

| Isomer Position | General Impact on Activity | Rationale |

| 2-Position | Can lead to unique binding modes due to proximity to the ring nitrogen. May allow for chelation of metal ions in metalloenzymes. | The nitrogen atom's lone pair and the side chain are spatially close, influencing conformation and potential bidentate interactions. |

| 3-Position | Often results in different receptor selectivity compared to 2- or 4-isomers. The dipole moment and steric profile differ significantly. | The relationship between the nitrogen atom and the side chain is asymmetric, leading to distinct electrostatic and steric profiles. |

| 4-Position | Provides a linear geometry with the side chain directly opposite the ring nitrogen. This can be optimal for binding in long, narrow pockets. | The symmetrical arrangement allows for specific vector-based interactions and can influence properties like crystal packing and solubility. |

This table presents generalized principles of how positional isomerism can affect biological activity, based on findings in related heterocyclic series. nih.govnih.gov

Modifying the pyridine ring with various substituents is a common strategy to fine-tune the electronic properties, lipophilicity, and steric profile of a lead compound. The nature and position of these substituents can drastically alter biological activity. nih.gov

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density on the pyridine ring, enhancing its basicity and hydrogen bonding capability. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups decrease the ring's basicity. rsc.org These electronic modifications can influence how the molecule interacts with amino acid residues in a target protein. For example, in a study on NNN pincer-type ligands, substituents at the 4-position of the pyridine ring were shown to modulate the electron density around a coordinated metal center. nih.gov In the context of TRPV1 antagonists, adding a methyl group to the pyridine ring led to a decrease in potency, suggesting steric hindrance at that position. nih.gov

| Substituent Type | Position on Pyridine Ring | Effect on Electronic Properties | Potential Impact on Biological Activity |

| Electron-Donating (e.g., -OH, -OBn) | 4-Position | Increases electron density on the ring and at the Cu(II) center. rsc.org | May enhance hydrogen bonding or cation-π interactions, potentially increasing binding affinity. |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | 4-Position | Decreases electron density on the ring. rsc.org | May weaken hydrogen bonding but could be favorable for other interactions or to reduce metabolic liability. |

| Steric Bulk (e.g., -CH₃, -CF₃) | Various | Introduces steric hindrance. | Can either improve selectivity by preventing binding to off-targets or decrease activity by clashing with the primary target's binding site. nih.gov |

This table summarizes the influence of substituents on the pyridine ring based on studies of related pyridine-containing molecules. nih.govrsc.orgnih.gov

The three-carbon (propyl) chain in this compound is another key area for modification. Altering its length, rigidity, or introducing branching can significantly affect how the molecule positions its terminal amine group for interaction with a biological target.

Chain Length: Shortening or lengthening the alkyl chain from a propyl to an ethyl or butyl group, for example, changes the distance between the pyridine ring and the amine. This can be critical for spanning the distance between two binding sub-pockets in a receptor. Studies on amine-functionalized materials have shown that the length of the alkyl spacer chain can impact stability and reactivity. researchgate.net

Branching: Introducing branching, such as a methyl group on the chain, can restrict the molecule's conformational flexibility. This can be advantageous if it locks the molecule into a more bioactive conformation, but detrimental if it prevents adoption of the necessary binding pose. The influence of alkyl chain branching has been shown to significantly affect the physical and electrochemical properties of pyrrolidinium-based electrolytes. rsc.org

Rigidity: Incorporating cyclic structures (e.g., cyclopropane) or double bonds into the chain can reduce its flexibility. This strategy is often used to optimize entropy by reducing the number of rotatable bonds, which can lead to higher binding affinity.

The first carbon of the propan-1-amine side chain (C1) is a chiral center, meaning this compound exists as two non-superimposable mirror images, or enantiomers: (R)-1-(Pyridin-4-yl)propan-1-amine and (S)-1-(Pyridin-4-yl)propan-1-amine. bldpharm.com It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug.

This differential interaction can lead to one enantiomer having significantly higher potency (the eutomer) while the other is less active or even inactive (the distomer). In some cases, the distomer may contribute to off-target effects. The significance of chirality has been demonstrated in studies of 3-Br-acivicin isomers, where only the isomers with a specific (5S, αS) absolute configuration displayed significant antiplasmodial activity, likely due to stereoselective cellular uptake. nih.gov Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of this compound derivatives are crucial for understanding their mechanism of action and for developing potent and selective therapeutic agents.

Applications in the Design and Optimization of Bioactive Molecules

The this compound scaffold and the SAR data derived from its analogues are valuable tools for the rational design and optimization of new bioactive molecules. nih.govnih.gov By understanding which structural features are critical for a desired biological effect, medicinal chemists can systematically modify the scaffold to improve properties such as potency, selectivity, and pharmacokinetic profile.

For example, if initial screening reveals that a this compound derivative has modest activity, SAR data can guide the next steps. If positional isomerism studies show that a 2-pyridyl analogue is more potent, the synthetic focus can shift to that scaffold. nih.gov If certain substituents on the pyridine ring are found to enhance activity, they can be incorporated into the lead structure. rsc.org Furthermore, if one enantiomer is found to be significantly more active, efforts can be directed towards stereoselective synthesis to produce only the desired eutomer, maximizing potency and minimizing potential side effects from the distomer. nih.gov This iterative process of design, synthesis, and testing, guided by SAR, is a cornerstone of modern drug discovery and is essential for converting a promising hit compound into a viable drug candidate. frontiersin.orgnih.gov

Development of Isosteres and Bioisosteres

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry focused on the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.com The pyridine ring in this compound analogues is a frequent target for such modifications to modulate properties like basicity, lipophilicity, and metabolic stability, which are critical for CNS drug candidates.

One common bioisosteric replacement for the pyridine ring is the benzonitrile (B105546) moiety. mdpi.com Specifically, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. This substitution can influence the molecule's interaction with its biological target and potentially improve its pharmacokinetic profile. Another innovative approach involves the replacement of the pyridine ring with saturated scaffolds like 3-azabicyclo[3.1.1]heptane. This modification can lead to significant improvements in physicochemical properties, including increased water solubility and metabolic stability, and a decrease in lipophilicity, which are all desirable attributes for CNS drug candidates.

The difluoromethyl group (-CF2H) has also been explored as a bioisostere for the pyridine-N-oxide functionality, which can be formed metabolically from the pyridine ring. This substitution has been shown to enhance the biological activity of certain compounds. nih.gov The application of these bioisosteric replacements aims to fine-tune the pharmacological profile of this compound analogues, potentially leading to compounds with enhanced therapeutic indices.

Table 1: Examples of Bioisosteric Replacements for the Pyridine Ring in Drug Design

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|---|

| 4-Substituted Pyridine | 2-Substituted Benzonitrile | Mimics hydrogen-bond acceptor ability. mdpi.com | Improved biological activity, potential displacement of unfavorable water molecules in the binding site. mdpi.com |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimic. | Increased solubility, enhanced metabolic stability, decreased lipophilicity. |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Mimics electronic properties. nih.gov | Enhanced biological activity and improved metabolic stability. nih.gov |

Prodrug and Drug Delivery System Considerations

The blood-brain barrier (BBB) represents a significant challenge for the delivery of drugs to the CNS. nih.gov Prodrug and advanced drug delivery strategies are therefore essential for enhancing the brain penetration of this compound analogues.

A well-established prodrug approach for CNS delivery is the chemical delivery system (CDS), which often utilizes a dihydropyridine-pyridinium salt redox system. mdpi.com In this strategy, a lipophilic dihydropyridine (B1217469) derivative of the drug is administered, which can readily cross the BBB. Once in the brain, the dihydropyridine moiety is oxidized to the charged pyridinium (B92312) salt, trapping the prodrug in the CNS. Subsequent enzymatic cleavage then releases the active drug. This approach can lead to a sustained and targeted drug release in the brain. mdpi.com

For amine-containing drugs like this compound, various prodrug strategies can be employed. These include the formation of N-acyl derivatives, carbamates, or N-oxides to mask the polar amine group and increase lipophilicity. nih.gov The choice of the promoiety is critical and should be designed for selective cleavage by enzymes present in the brain to ensure targeted drug release. nih.gov

In addition to prodrugs, nanoparticle-based drug delivery systems offer a promising avenue for transporting this compound analogues across the BBB. technologynetworks.comexcli.de Nanoparticles, such as liposomes and polymeric nanoparticles, can encapsulate the drug, protecting it from degradation and facilitating its transport into the brain. excli.de The surface of these nanoparticles can be functionalized with specific ligands that target receptors expressed on the BBB, further enhancing their delivery efficiency. mdpi.com This targeted approach can increase the therapeutic concentration of the drug at its site of action while minimizing systemic side effects. technologynetworks.com

Table 2: Overview of Prodrug and Drug Delivery Strategies for CNS-Targeting Agents

| Strategy | Mechanism of Action | Advantages for Pyridine-based CNS Agents |

|---|---|---|

| Chemical Delivery System (CDS) | Redox-based trapping of a lipophilic prodrug in the brain followed by enzymatic release of the active drug. mdpi.com | Sustained and targeted drug delivery to the CNS. mdpi.com |

| Amine Prodrugs (e.g., N-acyl, carbamates) | Masking of the polar amine group to increase lipophilicity and facilitate BBB penetration. nih.gov | Improved oral bioavailability and brain uptake. |

| Nanoparticle Encapsulation (e.g., liposomes, polymeric nanoparticles) | Encapsulation of the drug to protect it and facilitate transport across the BBB. excli.denih.gov | Enhanced drug stability, targeted delivery, and potential for combination therapy. excli.denih.govnih.gov |

Biological Activity and Molecular Mechanisms of 1 Pyridin 4 Yl Propan 1 Amine and Its Derivatives

Enzyme Inhibition Studies

Derivatives of the 1-(pyridin-4-yl)propan-1-amine framework have demonstrated significant inhibitory activity against several key enzymes implicated in human diseases. These interactions are often characterized by high specificity and potency, making them attractive candidates for therapeutic development.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is associated with conditions like Alzheimer's disease and bipolar disorder. tocris.comnih.gov Several studies have focused on developing novel GSK-3β inhibitors, with some incorporating a pyridine (B92270) ring in their structure. For instance, a series of N-(pyridin-2-yl)cyclopropanecarboxamide derivatives have been synthesized and evaluated for their GSK-3β inhibitory potential. nih.gov One of the most potent compounds identified in this series demonstrated an IC50 of 70 nM. nih.gov Another study on 1H-indazole-3-carboxamide derivatives, which included pyridinyl groups, also reported potent GSK-3β inhibition in the nanomolar range. abcam.com

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 |

| N-(pyridin-2-yl)cyclopropanecarboxamide | Compound 36 | GSK-3β | 70 nM nih.gov |

| 1H-indazole-3-carboxamide | Derivative 2 | GSK-3β | 4 nM abcam.com |

| 1H-indazole-3-carboxamide | Derivative 4 | GSK-3β | 9 nM abcam.com |

Kinase Inhibition (e.g., MPS1 Kinase, Aurora Kinases)

The mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family are critical regulators of cell division and are considered attractive targets for cancer therapy. youtube.com A fragment library based on a 3-aminopyridin-2-one scaffold led to the identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor of both MPS1 and Aurora kinases. youtube.com This compound demonstrated significant inhibitory activity against Aurora A and Aurora B, as well as MPS1. youtube.com Further research into pyrimidine-based derivatives has also yielded potent Aurora kinase inhibitors. patsnap.comnih.gov

| Compound | Target Kinase | Ki (μM) |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | 13 youtube.com |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | 1.8 youtube.com |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | 1.6 youtube.com |

Alpha-glucosidase and Butyryl Cholinesterase (BChE) Inhibition (for related compounds)

Derivatives containing a pyridine moiety have also been explored for their potential to inhibit enzymes involved in metabolic and neurological disorders. Alpha-glucosidase inhibitors are used in the management of type 2 diabetes, and various heterocyclic compounds, including those with pyridine rings, have been investigated for this purpose. nih.govtargetmol.combioworld.com For example, a series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives were synthesized, with one compound showing an IC50 value of 3.7 μM against α-glucosidase, which was significantly more potent than the standard drug acarbose. bioworld.com

Butyrylcholinesterase (BChE) is an enzyme implicated in the progression of Alzheimer's disease. A new series of pyridine derivatives featuring a carbamic or amidic function were designed and synthesized as cholinesterase inhibitors. Within this series, one carbamate (B1207046) derivative emerged as the most potent inhibitor of human BChE (hBChE), with an IC50 of 0.828 μM. Another study on pyridyl–pyridazine based compounds also identified potent dual inhibitors of both acetylcholinesterase (AChE) and BChE, with one compound displaying an IC50 of 0.19 µM for BChE.

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 |

| 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine | Compound 5g | α-glucosidase | 3.7 μM bioworld.com |

| Pyridine with carbamate function | Carbamate 11 | hBChE | 0.828 μM |

| Pyridyl–pyridazine derivative | Compound 5 | BChE | 0.19 µM |

Receptor Binding and Modulation

The structural features of this compound derivatives allow them to interact with various receptors, leading to modulation of their activity.

Histamine (B1213489) H1 Receptor Inverse Agonism (for related compounds)

Many drugs commonly known as H1 antihistamines are, in fact, inverse agonists at the histamine H1 receptor. Instead of merely blocking the binding of histamine, an inverse agonist binds to and stabilizes the inactive conformation of the receptor, thereby reducing its basal activity even in the absence of an agonist. Mepyramine (also known as pyrilamine), an antihistamine that contains a pyridine ring, has been identified as a selective inverse agonist for the H1 receptor. tocris.com It has been shown to decrease the basal constitutive activity of the H1 receptor and has a high affinity for the Gq/11 protein-coupled form of the receptor. youtube.com The inhibitory constant (Ki) for mepyramine at the H1 receptor has been reported to be 0.4 nM. nih.gov This inverse agonistic activity is believed to contribute to the potent alleviation of allergy symptoms.

| Compound | Receptor | Mechanism of Action | Ki |

| Mepyramine (Pyrilamine) | Histamine H1 | Inverse Agonist | 0.4 nM nih.gov |

Antimicrobial Properties and Spectrum of Activity

A significant area of research for pyridine derivatives has been in the field of antimicrobial agents. Compounds incorporating the pyridine nucleus have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A study on novel pyridine derivatives containing an imidazo[2,1-b] youtube.comnih.govthiadiazole moiety found that a 4-F substituted compound exhibited high antibacterial activity, with an MIC of 0.5 μg/mL against certain strains, which was twice as potent as the positive control, gatifloxacin. Some compounds in this series also showed antifungal activity equivalent to fluconazole (B54011) (MIC = 8 μg/mL). Other research on alkyl pyridinol derivatives demonstrated their effectiveness primarily against Gram-positive bacteria, with MIC values ranging from 0.5 to 32 μg/mL against various strains of Staphylococcus aureus, including MRSA. tocris.com Furthermore, a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines were found to be effective against Escherichia coli strains, with very low MIC values reported.

| Compound Class/Derivative | Target Microorganism(s) | Spectrum of Activity | MIC Value(s) |

| Pyridine with imidazo[2,1-b] youtube.comnih.govthiadiazole | Bacteria | Antibacterial | 0.5 μg/mL |

| Pyridine with imidazo[2,1-b] youtube.comnih.govthiadiazole | Fungus ATCC 9763 | Antifungal | 8 μg/mL |

| Alkyl pyridinol derivative (EA-02-009) | S. aureus/MRSA strains | Gram-positive bacteria | 0.5–1 μg/mL tocris.com |

| Alkyl pyridinol derivative (EA-02-009) | MRSA strain USA300LAC | Gram-positive bacteria | 32 µg/mL tocris.com |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli strains | Gram-negative bacteria | 0.2–1.3 μg/mL |

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

No specific data is available for this compound.

Activity against Gram-Negative Bacteria (e.g., E. coli, S. typhi, Chlamydia trachomatis)

No specific data is available for this compound.

Antifungal Activities (e.g., A. niger, C. albicans)

No specific data is available for this compound.

Mechanisms of Antimicrobial Action

Without data on its antimicrobial activity, the mechanism of action for this compound remains unknown.

Cancer Therapeutic Potential

No specific data is available regarding the cancer therapeutic potential of this compound. While many pyridine-containing structures are investigated as potential anticancer agents, specific studies on this compound are not currently published. nih.gov

Targeting Kinases in Cancer Pathways

There is no available information to suggest that this compound targets kinases involved in cancer pathways. The development of kinase inhibitors often involves the design of specific heterocyclic scaffolds that can fit into the ATP-binding pocket of the enzyme. nih.govrsc.org Whether this compound possesses such properties would require dedicated screening and mechanistic studies.

Pharmacological Characterization in in vitro and in vivo Models

No pharmacological characterization data from in vitro or in vivo models for this compound is available in the public domain.

Evaluation of Efficacy

There is no available data from in vitro or in vivo studies to evaluate the efficacy of this compound or its derivatives. Scientific literature lacks information on its potential biological targets, and as such, no efficacy data, such as IC50 or EC50 values, have been reported.

Selectivity and Off-Target Effects

Without identified primary biological targets for this compound and its derivatives, no studies on their selectivity profile have been conducted. Consequently, there is no information regarding potential off-target effects of these specific compounds.

Computational and Theoretical Studies of 1 Pyridin 4 Yl Propan 1 Amine

Molecular Docking and Ligand-Protein Interactions

No specific molecular docking studies detailing the interactions of 1-(Pyridin-4-yl)propan-1-amine with any protein target were identified in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While studies exist for various pyridine (B92270) derivatives, data specifically for this compound is absent.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There are no published molecular dynamics (MD) simulation studies specifically investigating the conformational analysis or binding dynamics of this compound. MD simulations are powerful tools for understanding the physical movements of atoms and molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes.

Quantum Chemical Calculations

Electronic Structure Analysis

Detailed electronic structure analyses of this compound using quantum chemical calculations, such as Density Functional Theory (DFT), are not available in the public domain. Such calculations would provide valuable information on the molecule's orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding its chemical behavior.

Reactivity Predictions

Specific computational predictions regarding the reactivity of this compound, based on quantum chemical calculations, have not been reported. These predictions often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's susceptibility to nucleophilic or electrophilic attack.

QSAR (Quantitative Structure-Activity Relationship) Modeling

No QSAR studies that include this compound as part of the training or test set were found. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of compounds with known activities, and it appears this compound has not been included in such published analyses.

In Silico Screening and Lead Optimization

There is no information available on the inclusion of this compound in any in silico screening campaigns or its use as a scaffold in lead optimization studies. In silico screening involves the computational screening of large libraries of compounds to identify potential drug candidates, and lead optimization is the process of refining a promising compound to improve its properties.

While specific computational and theoretical studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the computational analysis of structurally related compounds provides significant insights into the molecular properties and potential interactions of such molecules. The methodologies applied to analogous pyridine-containing structures, particularly propanone and pyrazole (B372694) derivatives, are directly relevant for understanding the electronic and structural characteristics of this compound.

Computational Studies on Related Pyridine-Containing Propanone and Pyrazole Derivatives

Computational chemistry serves as a powerful tool for investigating the structural, electronic, and functional properties of heterocyclic compounds, including those containing pyridine and pyrazole rings. eurasianjournals.com Methods such as Density Functional Theory (DFT) are frequently employed to establish the geometry and electronic structure of these molecules. researchgate.net Such studies are crucial for predicting molecular behavior, stability, and reactivity, which can guide further experimental research.

Research on various pyridine derivatives has utilized computational approaches to explore their potential as therapeutic agents. For instance, molecular modeling studies, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), have been performed on series of pyridine and pyrazole derivatives to design and predict the efficacy of new inhibitors for specific biological targets, such as rearranged during transfection (RET) kinase. nih.gov

In a study involving novel pyrazole derivatives incorporating pyridine moieties, DFT calculations were performed to complement experimental findings on their anticancer and antioxidant properties. nih.gov These theoretical calculations help to elucidate the relationship between the molecular structure of the compounds and their observed biological activities. researchgate.net The optimization of compound geometries, calculation of frontier molecular orbitals (HOMO and LUMO), and mapping of molecular electrostatic potential are standard procedures in these analyses. researchgate.net

For example, DFT analysis at the B3LYP/6-31+G** level of theory has been used to compare the thermodynamic stability and electronic properties of different pyrazole derivatives. nih.gov Parameters such as HOMO-LUMO energy gaps are calculated to infer the chemical reactivity and kinetic stability of the molecules. A larger energy gap generally implies higher stability. nih.gov

The following tables summarize representative data from computational studies on related heterocyclic compounds, illustrating the types of parameters and findings typically reported.

Table 1: Representative DFT Calculated Parameters for a Pyrazole Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures molecular polarity |

| Data is illustrative and based on findings for related pyrazole structures. nih.gov |

Molecular docking studies are another critical computational technique used to predict the binding modes and affinities of pyridine and pyrazole derivatives to biological targets, such as enzymes or receptors. nih.govsemanticscholar.org These simulations provide insights into the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, which is essential for rational drug design. nih.gov

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives with a Target Enzyme

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR223, LYS78, SER130 |

| Derivative B | -7.9 | GLU119, HIS94, PHE228 |

| Reference Inhibitor | -9.1 | TYR223, LYS78, ILE120 |

| Data is hypothetical and represents typical results from molecular docking studies on pyrazole-based inhibitors. semanticscholar.org |

These computational approaches, widely applied to pyridine-containing propanones and pyrazoles, establish a framework for the future theoretical investigation of this compound. Such studies would be invaluable for predicting its physicochemical properties, metabolic stability, and potential biological activities.

Advanced Analytical Techniques in the Research of 1 Pyridin 4 Yl Propan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure of 1-(Pyridin-4-yl)propan-1-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published in available literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanamine side chain. The two protons on the pyridine ring closest to the nitrogen (positions 2 and 6) would likely appear as a doublet in the downfield region (typically δ 8.5-8.7 ppm). The protons at positions 3 and 5 would also present as a doublet, but at a slightly more upfield position (around δ 7.2-7.4 ppm). For the side chain, the methine proton (CH) attached to both the pyridine ring and the amine group would appear as a triplet. The methylene (B1212753) (CH₂) protons would exhibit a more complex splitting pattern (multiplet), and the terminal methyl (CH₃) protons would show as a triplet in the most upfield region of the spectrum. The protons of the primary amine (NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would be expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen atom appearing at the lower field end. The carbons of the propyl side chain would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by absorption bands indicative of its primary amine and pyridine ring structures.

Based on analogous compounds like propylamine (B44156) and pyridine, the following key absorption bands can be anticipated:

N-H Stretching: Primary amines typically show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration for a primary amine usually appears in the range of 1580-1650 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations from the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amine is typically found in the 1020-1220 cm⁻¹ range.

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. The molecular formula of this compound is C₈H₁₂N₂, corresponding to a monoisotopic mass of approximately 136.10 Da.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the compound would first be separated from any impurities before being ionized and detected. Common ionization methods include electron ionization (EI) for GC-MS and electrospray ionization (ESI) for LC-MS.

Under ESI, the compound would readily form a protonated molecule [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 137.11. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for various adducts and can aid in identification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 137.10733 | 128.7 |

| [M+Na]⁺ | 159.08927 | 135.5 |

| [M+K]⁺ | 175.06321 | 133.8 |

| [M+NH₄]⁺ | 154.13387 | 148.6 |

The fragmentation pattern in mass spectrometry would likely involve the alpha-cleavage characteristic of amines, leading to the loss of an ethyl group (C₂H₅) to form a stable resonance-stabilized cation.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the pyridine ring. Pyridine and its simple alkyl derivatives typically exhibit a strong absorption band (π → π* transition) around 250-270 nm. For instance, the related compound 1-(pyridin-3-yl)ethylamine shows absorption maxima at 204 nm and 258 nm. A similar absorption profile would be expected for this compound.

X-ray Crystallography for Solid-State Structure Elucidation

While a crystal structure for this compound itself has not been reported in the searched literature, studies on similar molecules, such as pyridin-4-ylmethanaminium salts, demonstrate the power of this technique in confirming protonation sites and analyzing complex hydrogen-bonding networks. Such an analysis for the title compound would provide invaluable insight into its solid-state properties.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating its stereoisomers. Since the molecule contains a chiral center at the carbon atom bearing the amine group, it exists as a pair of enantiomers (R and S forms).

The separation of these enantiomers is a critical task, especially in pharmaceutical contexts, and is typically achieved using chiral HPLC. mdpi.com This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are widely and successfully used for the enantioseparation of a broad range of chiral compounds, including amines. nih.govnih.gov For the separation of this compound enantiomers, a column like Chiralpak® or Lux® Cellulose, often with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), would likely be effective. The optimization of the mobile phase composition and temperature is key to achieving baseline separation of the two enantiomeric peaks. mdpi.comnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is a critical step in its synthesis and application, particularly in fields where stereochemistry dictates biological activity. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioseparation of chiral amines, including this compound. This method allows for the accurate quantification of the individual enantiomers in a mixture, thereby enabling the precise calculation of enantiomeric excess.

Detailed research into the chiral separation of this compound, referred to as amine 1 in a significant study, has demonstrated successful enantioseparation using polysaccharide-based CSPs. nih.gov Specifically, cellulose-based columns such as CHIRALCEL-ODH® and LUX-3® have been effectively employed. nih.gov The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. nih.gov

The composition of the mobile phase plays a crucial role in achieving baseline separation of the enantiomers. For the separation of this compound, a mobile phase consisting of a mixture of n-hexane, ethanol (B145695) (EtOH), and diethylamine (B46881) (DEA) has been shown to be effective. nih.gov The apolar primary solvent, n-hexane, is mixed with a more polar alcohol modifier, ethanol, to modulate the retention of the analyte. The addition of a basic additive like DEA is often essential when separating chiral amines. nih.gov In the absence of DEA, strong interactions between the basic amine analyte and the stationary phase can lead to excessive retention and poor peak shape, preventing elution and separation. nih.gov The basic additive competes with the analyte for active sites on the stationary phase, leading to improved peak symmetry and timely elution. nih.gov

The successful development of such enantioselective HPLC methods is a prerequisite for monitoring asymmetric reactions and for the quality control of enantiomerically enriched products. nih.gov By achieving baseline separation, the peak areas of the two enantiomers can be accurately integrated to determine the enantiomeric excess of a given sample. nih.gov

The following table summarizes the chromatographic conditions and results from a study on the enantioseparation of this compound.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Retention Time (t1, min) | Retention Time (t2, min) | Resolution (Rs) |

| This compound | CHIRALCEL-ODH® | n-Hexane/EtOH/DEA (90:10:0.1) | 0.7 | 254 | 12.3 | 13.9 | 1.8 |

Data sourced from a study where the compound was designated as amine 1. nih.gov

Future Research Directions for 1 Pyridin 4 Yl Propan 1 Amine

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic methodologies is fundamental to advancing the study of 1-(Pyridin-4-yl)propan-1-amine. While standard synthetic routes exist, future research should focus on creating more efficient, high-yielding, and stereoselective pathways.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Investigating chemoselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, could provide more direct and efficient routes to complex derivatives. nih.govmdpi.com Research into novel catalysts and ligands, like RuPhos, may overcome challenges such as undesirable side reactions or the need for protecting groups. nih.gov

Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of this compound is crucial, as different stereoisomers often exhibit distinct biological activities and properties. This could involve chiral catalysts or auxiliaries to control the stereochemistry of the amine group.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), as catalysts in organic synthesis is a growing field. researchgate.net Future work could explore the use of engineered enzymes for the stereoselective synthesis of chiral amines and their precursors, offering a greener and more efficient alternative to traditional chemical methods.

Design of Advanced Derivatives with Enhanced Selectivity

To improve therapeutic efficacy and minimize off-target effects, the design of advanced derivatives of this compound with enhanced selectivity for specific biological targets is a primary objective.

Future design strategies should incorporate:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is necessary to understand how different structural features influence biological activity. This involves altering the substitution pattern on the pyridine (B92270) ring, modifying the length and branching of the alkyl chain, and introducing diverse functional groups to the amine.

Scaffold Hopping and Molecular Hybridization: Combining structural elements from known active compounds with the this compound core can lead to novel derivatives with improved potency and selectivity. mdpi.com This approach has been successful in developing potent kinase inhibitors by merging fragments of existing drugs with novel heterocyclic scaffolds. mdpi.com

Computational Modeling: In silico methods, including molecular docking and quantum chemistry, can guide the rational design of new derivatives. strath.ac.uk These tools can predict how molecules will bind to their targets, helping to prioritize the synthesis of compounds with the highest likelihood of success and providing insights into the molecular basis of selectivity.

| Design Strategy | Objective | Example Application |

| SAR Studies | Identify key structural features for activity and selectivity. | Optimization of 4-(imidazol-5-yl)pyridine derivatives as selective B-RAF/p38α kinase inhibitors. strath.ac.uk |

| Molecular Hybridization | Combine pharmacophores to create novel, potent compounds. | Development of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors. mdpi.com |

| Computational Docking | Predict binding modes and affinities to guide design. | Disclosing the high affinity of compounds in kinase pockets to explain inhibitory effects. strath.ac.uk |

Investigation of New Biological Targets and Therapeutic Applications

The structural features of this compound suggest it could interact with a wide range of biological targets. High-throughput screening and other biological evaluation methods are needed to uncover new therapeutic applications.

Potential areas for investigation include:

Kinase Inhibition: Pyridine-containing compounds are well-represented among kinase inhibitors. strath.ac.ukmdpi.com Derivatives of this compound should be screened against panels of kinases involved in cancer (e.g., Aurora kinases, CSF1R, B-RAF) and inflammatory diseases (e.g., spleen tyrosine kinase). strath.ac.ukmdpi.comnih.gov

Neurodegenerative Diseases: Axon degeneration is an early event in many neurodegenerative disorders, and the SARM1 protein is a key player in this process. google.com Given that some pyridine derivatives are being explored as SARM1 inhibitors, this represents a promising therapeutic area to investigate. google.com

Infectious Diseases: The pyridine scaffold is present in various antimicrobial and antiviral agents. Novel derivatives could be tested for activity against a range of pathogens, including bacteria, fungi, and viruses, as well as parasites responsible for diseases like onchocerciasis. acs.org